molecular formula C25H25ClN4O4 B4976825 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361195-01-9

4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4976825
CAS No.: 361195-01-9
M. Wt: 480.9 g/mol
InChI Key: IDBHFLYPGKCIME-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a polycyclic compound featuring a hexahydroquinoline core substituted with a 4-chloro-3-nitrophenyl group at position 4, a 6-methylpyridin-2-yl carboxamide at position 3, and methyl groups at positions 2, 7, and 5.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O4/c1-13-6-5-7-20(27-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-8-9-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBHFLYPGKCIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361195-01-9
Record name 4-(4-CHLORO-3-NITROPHENYL)-2,7,7-TRIMETHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
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Preparation Methods

The synthesis of 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the chloronitrophenyl group, the trimethyl group, and the pyridinyl group through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro substituent on the chlorophenyl ring is susceptible to reduction under standard conditions. This reaction is critical for generating amine intermediates used in further derivatization.

Reaction Type Catalytic HydrogenationChemical Reduction
Reagents/Conditions H₂, Pd/C (10% w/w), ethanol, 25–60°C, 4–12 hrs Fe/HCl, SnCl₂/HCl, or NaBH₄/Cu(OAc)₂
Product 3-Amino-4-chlorophenyl derivative3-Amino-4-chlorophenyl derivative
Yield 70–85% (reported for analogs)60–75% (inferred from similar systems)
Key Observation Selectivity influenced by steric hindrance from methyl groups on the hexahydroquinoline core.

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent on the nitro-activated phenyl ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Nucleophile ConditionsProductNotes
Amines DMF, 80°C, 12 hrs4-Amino-3-nitrophenyl derivativeSteric effects reduce reactivity.
Methoxide K₂CO₃, DMSO, 60°C, 6 hrs 4-Methoxy-3-nitrophenyl derivativeCompeting reduction possible under prolonged heating.

Carboxamide Hydrolysis

The tertiary carboxamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid.

Conditions Reagents Product Yield
Acidic (H₂SO₄, reflux)6M H₂SO₄, 100°C, 8–10 hrs3-Carboxylic acid derivative~50%
Basic (NaOH, ethanol/water)2M NaOH, 70°C, 5 hrsSodium salt of carboxylic acid~65%

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the pyridinyl group influencing reaction rates through electronic effects.

Pyridine Ring Functionalization

The 6-methylpyridin-2-yl group participates in coordination chemistry and electrophilic substitution.

Reaction Reagents Product Application
Metal Coordination Pd(OAc)₂, DCM, rt Palladium complexCatalytic intermediates
Electrophilic Acylation AcCl, AlCl₃, 0°C2-Acetyl-6-methylpyridine derivativeLimited by steric hindrance

Hexahydroquinoline Core Reactivity

The bicyclic structure exhibits strain-dependent reactions, including oxidation and ring-opening.

Reaction Conditions Product Notes
Oxidation (C5=O) KMnO₄, H₂O, 25°C5-Hydroxy derivativePartial epimerization observed.
Ring-Opening HBr/AcOH, refluxLinear dicarboxylic acid derivativeRequires harsh conditions.

Cross-Coupling Reactions

The chloro and nitro groups enable palladium-catalyzed couplings, though reactivity varies:

Coupling Type Catalyst Product Efficiency
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivativesModerate (40–60%) due to steric bulk.
Buchwald–Hartwig Pd₂(dba)₃, XPhos, toluene Aryl amine derivativesLimited by nitro group interference .

Key Structural Influences on Reactivity:

  • Steric Effects : Methyl groups at positions 2,7,7 hinder access to the carboxamide and aryl chloride.

  • Electronic Effects : The nitro group enhances electrophilicity at the 4-chloro position but deactivates the pyridine ring .

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for most reactions.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C20H22ClN3O4
  • Molecular Weight: 480.9 g/mol .

The compound features a hexahydroquinoline core, which is known for its biological activity. The presence of chloro and nitro groups enhances its potential reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that may influence biological activity.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit antimicrobial properties. The specific compound could potentially inhibit bacterial growth due to the presence of the nitrophenyl group, which is known for enhancing antibacterial activity .

Calcium Modulation

Studies have suggested that related compounds with similar structures can modulate calcium channels, which are crucial in various physiological processes. This property might be applicable in developing treatments for conditions such as hypertension or cardiac arrhythmias .

Dye Intermediates

The compound's structure suggests potential use as an intermediate in dye synthesis. The presence of chlorine and nitro groups could facilitate the formation of various colorants used in textiles and other materials .

Material Science

Given its unique chemical structure, the compound may also find applications in material science, particularly in the development of new polymers or composites that require specific mechanical or thermal properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on related hexahydroquinoline derivatives demonstrated significant antimicrobial activity against several strains of bacteria. The study highlighted how modifications in the molecular structure could enhance efficacy against resistant strains . The specific compound's potential was inferred based on these findings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-N-(2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide 4-Hydroxy-3-methoxyphenyl, 2-pyridinyl C25H27N3O4 433.51 -NO2 → -OH/-OCH3; 6-methylpyridinyl → 2-pyridinyl
4-[4-(Dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 4-Dimethylaminophenyl, 6-methyl-2-pyridinyl C28H32N4O2 456.58 -Cl/-NO2 → -N(CH3)2; same pyridinyl substituent
N-(4-Chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Chloro-3-nitrophenyl, 2-chlorobenzyl C19H13Cl2N3O4 418.20 Hexahydroquinoline core → dihydropyridine core
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 3-Chlorophenyl, 4-methoxyphenyl, thioxo group C19H18ClN3O2S 387.88 Hexahydroquinoline core → pyrimidine; -NO2 → -S

Key Observations :

  • Electron-withdrawing vs.
  • Core modifications: Replacement of the hexahydroquinoline core with dihydropyridine or pyrimidine alters ring puckering and conformational flexibility, impacting molecular recognition .

Physicochemical and Spectroscopic Properties

  • NMR Analysis: For analogs like those in , substituent changes (e.g., -NO2 → -OCH3) significantly alter chemical shifts in aromatic and carbonyl regions. For example, the nitro group in the target compound would deshield adjacent protons, while methoxy groups cause upfield shifts due to electron donation .
  • Molecular Descriptors: The chloro-nitrophenyl group increases polar surface area and reduces solubility compared to dimethylaminophenyl analogs .

Bioactivity and Structure-Activity Relationships (SAR)

  • Bioactivity Clustering : Compounds with similar substituents (e.g., chloro-nitrophenyl) cluster into groups with overlapping bioactivity profiles, suggesting shared modes of action (e.g., kinase inhibition or antimicrobial activity) .
  • Hydrogen Bonding : The pyridinyl carboxamide moiety in the target compound and its analogs facilitates hydrogen bonding with target proteins, as seen in crystallographic studies .

Biological Activity

The compound 4-(4-Chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant biological activity that has drawn attention in pharmaceutical research. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound belongs to a class of quinoline derivatives known for their diverse biological activities. The presence of chloro and nitro groups on the phenyl ring enhances its reactivity and biological efficacy.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines. For instance:
    • IC50 Values : In vitro studies have reported IC50 values ranging from 0.65 μM to 2.41 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .
    • Mechanism : The compound induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and cell cycle arrest at the G1 phase .
  • Calcium Modulatory Properties : Research indicates potential calcium modulatory effects which may be beneficial in treating conditions related to calcium dysregulation .
  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes relevant to cancer progression and inflammation. For example:
    • Butyrylcholinesterase Inhibition : Comparable to known inhibitors like physostigmine with an IC50 of 46.42 μM .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study highlighted that treatment with this compound led to significant apoptosis in MCF-7 cells via caspase activation and modulation of cyclin-dependent kinases (CDKs), suggesting its role as a potential chemotherapeutic agent .
  • In Vivo Models : Additional studies are required to assess the efficacy in vivo; however, preliminary results suggest that it may reduce tumor growth in xenograft models.

Data Tables

Biological ActivityCell Line/ModelIC50 (μM)Mechanism
AnticancerMCF-70.65Apoptosis via caspase activation
Calcium ModulationN/AN/APotential modulation of calcium channels
Enzyme InhibitionButyrylcholinesterase46.42Inhibition comparable to physostigmine

Q & A

Basic: What are the common synthetic routes for this compound, and how can its purity be validated?

Answer:
The synthesis of structurally related 1,4-dihydropyridine derivatives typically involves multi-component reactions (MCRs) under reflux conditions with catalysts like piperidine or ammonium persulfate . For example, analogous compounds are synthesized by condensing aldehydes, β-ketoesters, and amines in ethanol, followed by recrystallization . Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. Notably, rare chemicals may lack comprehensive analytical data, necessitating in-house validation using standardized protocols .

Basic: What techniques are used for structural characterization of this compound?

Answer:
Single-crystal X-ray diffraction is the gold standard for resolving molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in dihydropyridine derivatives . Complementary techniques include:

  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry for molecular weight confirmation.
  • ¹H/¹³C NMR to assign proton environments and verify substituent positions. For example, methyl groups in similar compounds resonate at δ 1.2–2.5 ppm in ¹H NMR .

Advanced: How can researchers optimize the synthesis yield of this compound?

Answer:
Yield optimization requires Design of Experiments (DoE) methodologies to systematically evaluate variables like temperature, catalyst concentration, and reaction time . For instance, a 3-factor Box-Behnken design can model interactions between variables, with statistical tools (e.g., ANOVA) identifying optimal conditions. Flow chemistry systems may also enhance reproducibility and scalability, as demonstrated in diphenyldiazomethane synthesis . Post-synthesis, solvent selection for recrystallization (e.g., ethanol vs. acetonitrile) significantly impacts yield and purity .

Advanced: How should contradictory biological activity data be analyzed?

Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). To resolve discrepancies:

Standardize protocols : Use identical cell lines (e.g., HEK-293 for calcium modulation studies) and positive controls .

Dose-response curves : Compare EC₅₀/IC₅₀ values across studies. For example, antibacterial activity in Staphylococcus aureus may require ≥50 µM concentrations, while fungicidal effects emerge at lower doses .

Structural analogs : Cross-reference with derivatives (e.g., 4-methoxyphenyl-substituted dihydropyridines) to identify structure-activity relationships (SARs) .

Basic: What are the potential biological applications of this compound?

Answer:
Based on structurally related compounds, potential applications include:

  • Calcium channel modulation : 1,4-dihydropyridines exhibit voltage-dependent calcium channel blocking activity, relevant for cardiovascular research .
  • Antimicrobial activity : Derivatives show efficacy against Gram-positive bacteria (e.g., Bacillus subtilis) via membrane disruption .
  • Antioxidant properties : Scavenging of free radicals (e.g., DPPH assay) has been reported for nitroaryl-substituted analogs .

Advanced: How can computational methods aid in studying this compound’s mechanism of action?

Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., L-type calcium channels using PDB ID 6JP5). Software like AutoDock Vina can simulate ligand-receptor interactions .
  • QSAR modeling : Relate substituent electronic properties (e.g., Hammett σ values) to biological activity. Nitro groups at the 3-position may enhance electron-withdrawing effects, altering binding kinetics .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:
Crystallization difficulties in dihydropyridines often stem from conformational flexibility. Mitigation strategies include:

  • Solvent screening : Use high-boiling solvents (e.g., DMF) or mixed systems (e.g., ethanol/water) to slow nucleation .
  • Seeding : Introduce microcrystals of analogous compounds to induce epitaxial growth.
  • Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation .

Basic: How is stability assessed under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring for degradation products (e.g., nitro group reduction to amine) .
  • Photostability : UV-vis spectroscopy (λ = 254 nm) identifies photo-degradation pathways, common in nitroaryl derivatives .
  • Lyophilization : For long-term storage, lyophilize in argon atmosphere to prevent oxidation .

Advanced: How can researchers design derivatives to enhance bioavailability?

Answer:

  • Prodrug strategies : Introduce ester groups (e.g., ethyl carboxylate) hydrolyzable in vivo to improve solubility .
  • LogP optimization : Aim for LogP ~2–3 via substituent modification (e.g., replacing chloro with methoxy groups) to balance hydrophobicity and membrane permeability .
  • Co-crystallization : Enhance dissolution rates using co-formers like succinic acid .

Advanced: What analytical pitfalls arise in quantifying this compound in biological matrices?

Answer:

  • Matrix effects : Plasma proteins may bind the compound, requiring protein precipitation with acetonitrile before LC-MS/MS analysis .
  • Ion suppression : Use deuterated internal standards (e.g., d₆-analog) to correct for signal variability in ESI+ mode .
  • Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 475 → 345 for the parent ion) to achieve sub-ng/mL sensitivity .

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